

Raltegravir-d3 (potassium salt): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Raltegravir-d3 (potassium)*

Cat. No.: *B12419291*

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CAS Number: 1246816-98-7

This guide provides an in-depth exploration of Raltegravir-d3 potassium salt, a deuterated analog of the potent antiretroviral agent, Raltegravir. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underlying its application, particularly in bioanalytical and pharmacokinetic studies. We will explore its mechanism of action, the rationale for isotopic labeling, and detailed methodologies for its use as an internal standard in quantitative analysis.

Introduction: The Significance of Raltegravir and its Deuterated Analog

Raltegravir (Isentress®) marked a significant milestone in the treatment of Human Immunodeficiency Virus (HIV) infection as the first approved integrase strand transfer inhibitor (INSTI).[1][2] Its mechanism of action targets a crucial step in the viral replication cycle, preventing the integration of the viral genome into the host cell's DNA.[3][4] This mode of action provides a valuable therapeutic option, especially for patients with resistance to other classes of antiretroviral drugs.[1]

To rigorously evaluate the pharmacokinetic profile of Raltegravir in preclinical and clinical studies, a robust and accurate bioanalytical method is paramount. This is where Raltegravir-d3 potassium salt becomes an indispensable tool. As a stable isotope-labeled (SIL) internal

standard, it is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its chemical behavior is nearly identical to the unlabeled drug, ensuring that it effectively compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[6]

Physicochemical Properties and Identification

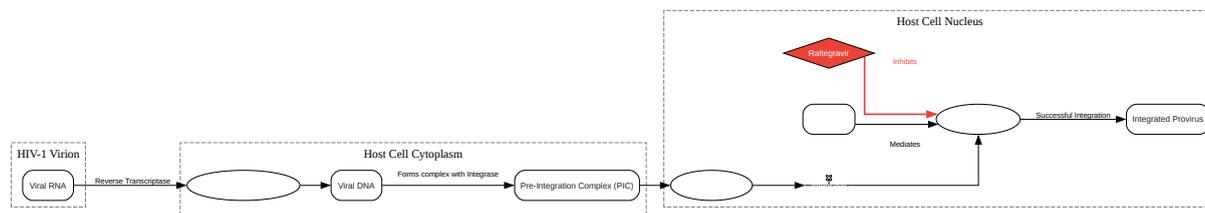
A clear understanding of the fundamental properties of Raltegravir-d3 potassium salt is essential for its proper handling, storage, and application in experimental settings.

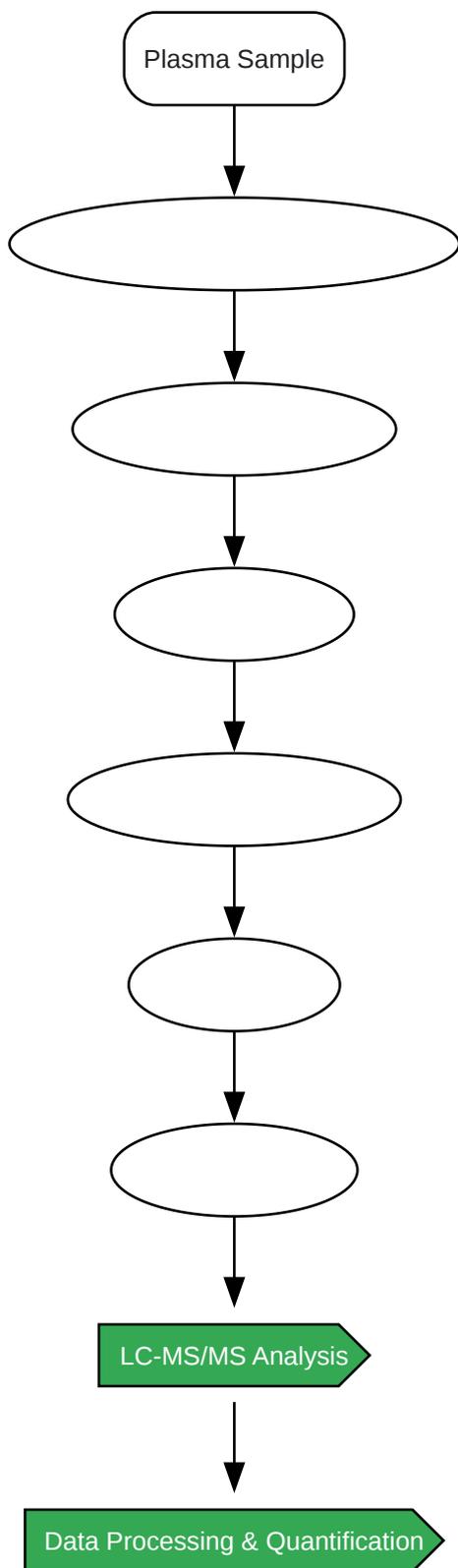
Property	Value	Source(s)
CAS Number	1246816-98-7	Multiple
Molecular Formula	C ₂₀ H ₁₇ D ₃ FKN ₆ O ₅	Multiple
Molecular Weight	~485.53 g/mol	Multiple
Parent Drug (unlabeled)	Raltegravir	Multiple
Parent Drug CAS Number	518048-05-0	[2]
Appearance	Typically a solid	General Knowledge

Mechanism of Action: Inhibition of HIV-1 Integrase

Raltegravir exerts its antiviral activity by specifically targeting the HIV-1 integrase enzyme, a key component of the viral replication machinery.[3] The integration process is a multi-step enzymatic reaction that culminates in the covalent insertion of the viral DNA into the host chromosome. Raltegravir is a strand transfer inhibitor, meaning it blocks the final step of this process.[4]

The following diagram illustrates the pivotal role of HIV-1 integrase and the inhibitory action of Raltegravir.





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Sources

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